molecular formula C12H30Cl3N9O2 B568442 H-Arg-arg-NH2 3 hcl CAS No. 114736-11-7

H-Arg-arg-NH2 3 hcl

Cat. No. B568442
CAS RN: 114736-11-7
M. Wt: 438.783
InChI Key: IZNXLXQASLNBBG-IXJBZROVSA-N
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Description

“H-Arg-arg-NH2 3 hcl” is a chemical compound with the CAS number 114736-11-7 . It is also known by other names such as H-Arg-Arg-NH2 and this compound . The molecular formula of this compound is C12H30Cl3N9O2 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are references to the synthesis of similar compounds. For instance, a tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, was developed as a potential analgesic drug . The replacement of D-Ala 2 by D-Arg 2 in the starting amino-acid sequence of dermorphine made the molecule more resistant to enzymatic degradation .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like MolView , which allows for the conversion of a drawn molecule into a 3D model .


Chemical Reactions Analysis

Argireline, a peptide with the sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, also known as Acetyl Hexapeptide-8, reduces facial lines and wrinkles by destabilizing the formation of the SNARE complex, thus preventing muscle contraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found on databases like ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Safety and Hazards

While specific safety data for “H-Arg-arg-NH2 3 hcl” was not found, safety data sheets for similar compounds provide important information. For instance, Hydrochloric acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXLXQASLNBBG-IXJBZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl3N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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